Product packaging for Disperse Red 92(Cat. No.:CAS No. 12236-11-2)

Disperse Red 92

Cat. No.: B076472
CAS No.: 12236-11-2
M. Wt: 496.5 g/mol
InChI Key: ALXCWDABTQQKAH-UHFFFAOYSA-N
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Description

Disperse Red 92 is a heterocyclic monoazo disperse dye renowned for its excellent coloring properties on synthetic fibers, particularly polyester and acetate. Its primary research value lies in its application as a model compound in textile science for studying dyeing kinetics, color fastness, wash and light resistance, and the thermodynamics of dye-sorption processes. The mechanism of action involves the non-ionic dye dispersing in the application medium and penetrating the hydrophobic polymer matrix at elevated temperatures; upon cooling, the dye becomes physically trapped within the fiber, resulting in a durable coloration. Beyond traditional textiles, this compound is a compound of significant interest in materials science for the development of colored plastics, non-linear optical materials, and as a dopant in polymer films for advanced applications. Researchers also utilize this dye as a standard in analytical chemistry for method development in HPLC and spectrophotometric analysis. This product is provided as a high-purity solid to ensure reproducible and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N2O7S B076472 Disperse Red 92 CAS No. 12236-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXCWDABTQQKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888142
Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72363-26-9, 12236-11-2
Record name Disperse Red 92
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Record name Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)
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Synthetic Methodologies and Green Chemistry Approaches for Disperse Red 92

Conventional Synthetic Routes for Disperse Red 92

Traditional manufacturing pathways for this compound have been established through a series of well-defined chemical transformations, starting from basic anthraquinone (B42736) structures and progressively building the final dye molecule.

Precursor Compounds and Initial Functionalization Steps

A foundational method for synthesizing this compound begins with 1-Aminoanthracene-9,10-dione as the primary precursor. This initial compound undergoes a sequence of functionalization reactions, including halogenation and subsequent hydrolysis, to introduce the necessary reactive sites onto the anthraquinone core. worlddyevariety.com These initial steps are crucial for preparing the molecule for subsequent condensation reactions.

Condensation and Derivatization Reactions in Established Pathways

Following the initial functionalization, the synthesis proceeds through a critical condensation reaction. The modified anthraquinone intermediate is reacted with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide to form the final structure of this compound. worlddyevariety.comnih.gov This step attaches the sulfonamide side chain, which is characteristic of the this compound molecule and integral to its dyeing properties.

Synthesis from Disperse Red 60 Precursors

An important and widely referenced pathway utilizes Disperse Red 60, chemically known as 1-amino-2-phenoxy-4-hydroxyanthraquinone, as an advanced precursor. google.comechemi.comwikipedia.org This method involves the chlorosulfonation of Disperse Red 60, followed by an amination condensation reaction to yield this compound. google.com This route is a significant focus for process optimization and green chemistry innovations.

Innovations in Green Synthesis for this compound Production

In response to the environmental impact of conventional dye synthesis, which often involves high raw material consumption and the production of significant acid waste, research has focused on developing greener, more efficient manufacturing processes. colorfuldyes.com

Optimization of Solvent Systems and Reaction Conditions

A key innovation in the synthesis of this compound from its Disperse Red 60 precursor is the strategic use of solvents and sulfonating agents. One improved method employs chlorosulfonic acid as both the solvent and the sulfonating agent. colorfuldyes.com However, to mitigate the large amounts of waste acid and hazardous gases like hydrogen chloride produced by this process, further refinements have been developed. colorfuldyes.com

The reaction then proceeds with the addition of chlorosulfonic acid and sulfur oxychloride (sulfoxide chloride) to the solution for the sulfonyl reaction. colorfuldyes.comgoogle.com

Table 1: Optimized Molar Ratios for Sulfonylation Reaction

Reactant Molar Ratio
Disperse Red 60 1
Chlorosulfonic Acid 1:1 to 1.5:1
Sulfoxide (B87167) Chloride 1:1 to 1.5:1

Data derived from optimized process parameters aimed at reducing waste and improving efficiency. colorfuldyes.com

Process Intensification and Enhanced Reaction Efficiency for High Yield and Purity

Process intensification focuses on maximizing the yield and purity of the final product while minimizing waste and energy consumption. In the synthesis of this compound, this is achieved by carefully controlling reaction parameters and streamlining the workflow.

After the initial sulfonation of Disperse Red 60, the resulting intermediate, 1-amino-2-(4'-chlorosulfonyl) phenoxy group-4-hydroxyanthraquinone, is reacted with 3-ethoxypropylamine. google.com The reaction temperature for the sulfonation step is typically maintained between 20-45°C. colorfuldyes.comgoogle.com By optimizing the molar ratios of reactants and controlling the temperature, the process can achieve a total yield of 95% or higher, with a final product purity of at least 99.8%. google.com This high efficiency significantly reduces the environmental burden and production costs associated with the synthesis of this compound. colorfuldyes.comgoogle.com

Data from a patented high-efficiency preparation method. google.com

Minimization of Environmental Footprint in Production Processes

The production of this compound, traditionally, has raised environmental concerns primarily due to the use of hazardous chemicals and the generation of "three wastes" (waste gas, wastewater, and solid waste). colorfuldyes.com A significant focus in modern synthetic chemistry is the development of greener processes that mitigate these environmental impacts. Key strategies for minimizing the environmental footprint in the production of this compound and related dyes include the use of safer solvents, waste reduction, and the adoption of more efficient and environmentally benign technologies. cleanplanetchemical.comcloudopex.com

One improved synthetic method for this compound involves a multi-step process starting from Disperse Red 60. This process utilizes an inert solvent and reacts Disperse Red 60 with chlorosulfonic acid and sulfoxide chloride. colorfuldyes.com A crucial aspect of this greener approach is the dehydration of the initial Disperse Red 60 solid, often by using a solvent that can form an azeotrope with water. This preliminary step is vital as it prevents the reaction of water with chlorosulfonic acid and sulfoxide chloride, which would otherwise lead to unwanted byproducts and reduced efficiency. colorfuldyes.com The selection of inert solvents such as o-dichlorobenzene, chlorobenzene, trichloromethane, or carbon tetrachloride is a key consideration, with the aim of recycling the solvent after the reaction is complete to minimize waste. colorfuldyes.com

Another significant advancement in reducing the environmental impact of dye synthesis is the use of supercritical carbon dioxide (SC-CO2) as a dyeing medium. mdpi.comresearchgate.net This technology offers numerous advantages over traditional water-based dyeing processes, including a significant reduction in water consumption and the elimination of dyeing auxiliaries that contribute to wastewater pollution. mdpi.com The use of SC-CO2 also allows for easier recovery and reuse of the dye, further minimizing waste. mdpi.com

Furthermore, broader green chemistry principles are being applied to the synthesis of dyes. These include the development of solvent-free synthesis methods, the use of recyclable catalysts, and the design of processes with higher atom economy to reduce waste at the source. mdpi.comnih.gov Investing in research and development of new, more sustainable materials and processes is also a critical component of minimizing the environmental footprint of dye production. cleanplanetchemical.com

Structural Modification and Novel Disperse Red Derivatives

The performance characteristics of disperse dyes, including this compound, can be significantly enhanced through strategic structural modifications. Research in this area focuses on introducing various functional groups and altering molecular architecture to improve properties such as color fastness, light absorption, and affinity for synthetic fibers.

The introduction of electron-withdrawing groups (EWGs) into the structure of azo disperse dyes has a profound effect on their color and dyeing properties. blazingprojects.comnih.gov Strong EWGs, such as nitro (NO2), cyano (CN), and bromine (Br), can significantly influence the electronic properties of the dye molecule, leading to enhanced light absorption and improved color depth. blazingprojects.comnih.gov

The position of these EWGs on the aromatic rings of the dye molecule is crucial. For instance, placing a strong electron-withdrawing hydrazyl group at the ortho position can dramatically enhance the light absorption coefficient. nih.gov The synergistic effect of multiple EWGs can further enhance these properties. For example, a methoxy group in the meta-position can act as a strong electron-withdrawing group, enhancing the electron-pulling effect from the chromophore's active group, especially when combined with a methyl group at the ortho-position. nih.gov

The strategic placement of EWGs can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in deeper and more intense colors. emerald.com This is a key strategy for developing new dyes with a wide range of shades. However, it has been observed that a reduced electron-withdrawing effect can sometimes lead to a decrease in color-fastness performance. elsevierpure.comresearchgate.net

Table 1: Effect of Electron-Withdrawing Groups on Azo Disperse Dye Properties

Electron-Withdrawing Group Position Observed Effect
Hydrazyl Ortho Dramatically enhanced light absorption coefficient. nih.gov
Methoxy Meta Enhanced electron-pulling from the chromophore. nih.gov
Bromine, Cyano 2' and 6' positions Altered color and dyeing properties. blazingprojects.com

Side-chain engineering, particularly the modification of alkyl chain length, is a powerful tool for fine-tuning the properties of disperse dyes. rsc.orgmonash.edu The length and structure of alkyl side chains can influence a dye's solubility, aggregation behavior, and interaction with textile fibers, thereby affecting its dyeing performance and fastness properties. mdpi.comacs.org

Increasing the length of alkyl chains can have varied effects. In some cases, longer alkyl chains have been shown to improve dyeing fastness without significantly impacting the maximum absorption wavelength. mdpi.com However, excessively long carbon chains can increase the hydrophobic interactions between the dye and supercritical CO2, potentially decreasing dye uptake. mdpi.com Moreover, increased alkyl chain length can lead to a larger molecular size, which may hinder the diffusion of the dye into the pores of the polymer fiber. mdpi.com

Conversely, shorter alkyl chain lengths can improve the dyeing efficiency and color fastness of disperse azo dyes. mdpi.com The geometry of the side chain, such as linear versus branched, also plays a critical role. monash.edu For instance, branched ethylhexyl side chains can lead to a larger molecular step height compared to linear chains of the same length, indicating an expansion along the molecule's long axis. monash.edu This demonstrates that the specific architecture of the side chain is as important as its length in determining the final properties of the dye. researchgate.net

Table 2: Influence of Alkyl Chain Length on Disperse Dye Characteristics

Alkyl Chain Property Observation
Increased Length Can improve dyeing fastness. mdpi.com
Increased Length May reduce dye diffusion into polymer pores. mdpi.com
Excessive Length Can decrease dye uptake in supercritical CO2. mdpi.com
Shorter Length Can improve dyeing efficiency and color fastness. mdpi.com

The Ugi four-component reaction (Ugi-4CR) is a versatile and efficient multicomponent reaction that has emerged as a powerful tool for the synthesis of structurally diverse organic compounds, including novel azo disperse dyes. researchgate.netresearchgate.netnih.gov This one-pot reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. nih.govtcichemicals.com

The Ugi-4CR offers several advantages for the synthesis of disperse dyes. It allows for the creation of complex molecules in a single step, which is both time-efficient and atom-economical. researchgate.netsciepub.com This method provides a straightforward way to introduce a variety of functional groups and structural motifs into the dye molecule, enabling the generation of large libraries of compounds with diverse properties. nih.gov

A novel approach for synthesizing azo disperse dyes with improved fastness properties utilizes a three-step process that incorporates the Ugi-4CR. researchgate.net This process involves:

The Ugi-4CR of an aniline, a cyclohexyl isocyanide, formic acid, and an aromatic aldehyde.

Selective hydrolysis of the amide functionality in the Ugi product.

Coupling of the hydrolysis product with an aryl diazonium salt.

This method has been shown to produce azo disperse dyes with remarkably improved washing and sublimation fastness properties on both polyethylene terephthalate (PET) and nylon fibers. researchgate.net The improved fastness is attributed to the moderately increased molecular weight and the introduction of an amide functionality via the Ugi-4CR. researchgate.net The development of such facile synthetic methods is crucial for the discovery of new disperse dyes with enhanced performance characteristics. emerald.commdpi.com

Advanced Spectroscopic and Characterization Techniques Applied to Disperse Red 92

Molecular Structure Elucidation and Confirmation

The precise molecular architecture of Disperse Red 92 is established through a combination of complementary spectroscopic techniques, each providing unique insights into the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from the analysis of similar anthraquinone (B42736) dyes. ikm.org.myupb.ro

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Protons on the anthraquinone core and the benzenesulfonamide (B165840) ring would appear in the downfield region, typically between 7.0 and 9.5 ppm. upb.rorsc.org The exact chemical shifts are influenced by the electronic effects of adjacent substituents, such as the amino, hydroxyl, and ether linkages. Anisotropic deshielding from the quinone's carbonyl groups typically shifts nearby protons (like H-5 and H-8) further downfield. ikm.org.my

Aliphatic Protons: The protons of the 3-ethoxypropyl chain would resonate in the upfield region. The methylene (B1212753) group adjacent to the sulfonamide nitrogen (–CH₂–NSO₂) would likely appear around 3.0-3.5 ppm, the methylene group next to the ether oxygen (–O–CH₂–) around 3.5-4.0 ppm, and the terminal methyl group (–CH₃) as a triplet near 1.2 ppm. mdpi.com

Labile Protons: The protons of the amine (–NH₂) and hydroxyl (–OH) groups, as well as the sulfonamide (–NH–), would present as broad singlets whose chemical shifts are highly dependent on solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the anthraquinone skeleton are the most deshielded, with expected chemical shifts in the range of 180–190 ppm. ikm.org.myupb.ro

Aromatic Carbons: The sp²-hybridized carbons of the aromatic rings would generate a cluster of signals between approximately 110 and 160 ppm. ikm.org.myrsc.org Carbons bearing electron-donating groups (like –OH, –NH₂, and –OAr) would be shifted to higher field (lower ppm), while those adjacent to electron-withdrawing groups would be shifted downfield.

Aliphatic Carbons: The carbons of the ethoxypropyl side chain would appear in the upfield region of the spectrum, typically below 80 ppm. rsc.org

Two-dimensional NMR experiments, such as COSY and HMBC, would be employed to establish the connectivity between protons and carbons, confirming the final structure. upb.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound Functional Groups.
Functional Group TypeSpectroscopy TypePredicted Chemical Shift (δ) Range (ppm)Reference
Aromatic Protons¹H NMR7.0 - 9.5 upb.rorsc.org
Aliphatic Protons (Side Chain)¹H NMR1.0 - 4.0 mdpi.com
Carbonyl Carbons (Quinone)¹³C NMR180 - 190 ikm.org.myupb.ro
Aromatic Carbons¹³C NMR110 - 160 ikm.org.myrsc.org
Aliphatic Carbons (Side Chain)¹³C NMR< 80 rsc.org

High-Resolution Mass Spectrometry (MS) for Structural Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with extremely high accuracy. For this compound, with a molecular formula of C₂₅H₂₄N₂O₇S, the calculated monoisotopic mass is 496.1304 Da.

In practice, techniques like Electrospray Ionization (ESI) are used to generate ions from the dye molecule. nih.gov Typically, a positively charged protonated molecule, [M+H]⁺, is observed. HRMS analysis measures the mass-to-charge ratio (m/z) of this ion to several decimal places. The experimental mass is then compared to the calculated exact mass of the proposed formula (C₂₅H₂₅N₂O₇S⁺). Verification is achieved when the measured mass matches the theoretical mass with an error of just a few parts per million (ppm), providing unequivocal confirmation of the dye's elemental composition and molecular weight. nih.govresearchgate.net This methodology is standard for the structural confirmation of commercial disperse dyes. nih.govresearchgate.net

Table 2: Molecular Mass Data for this compound.
ParameterValueReference
Molecular FormulaC₂₅H₂₄N₂O₇S scielo.br
Calculated Monoisotopic Mass496.13043 Da scielo.br
Expected [M+H]⁺ Ion (m/z)497.13771 scielo.br

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy identifies the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural components. eeer.org

N-H and O-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ would indicate the presence of N-H (from the amino and sulfonamide groups) and O-H (hydroxyl group) stretching vibrations. eeer.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxypropyl group are observed just below 3000 cm⁻¹. mdpi.com

C=O Stretching: Strong, sharp absorption bands characteristic of the anthraquinone's two carbonyl (C=O) groups would be prominent in the region of 1630-1680 cm⁻¹. rsc.org

N=N and C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1400-1600 cm⁻¹ range. eeer.org

S=O Stretching: The sulfonamide group (–SO₂–) is identified by two strong, characteristic stretching bands, typically found near 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). scienceworldjournal.org

C-O and C-N Stretching: Stretching vibrations for the aryl ether (Ar-O-C) and alkyl ether (C-O-C) linkages, as well as C-N bonds, would be found in the fingerprint region from 1000-1300 cm⁻¹. eeer.org

Electronic Structure and Photophysical Properties Analysis

The color and fluorescent properties of this compound are dictated by its electronic structure and how it interacts with UV and visible light. Spectroscopic techniques are used to probe these electron transitions.

UV-Visible Absorption Spectroscopy for Chromophore Characterization and Absorption Maxima Determination

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule and is fundamental to understanding its color. The color of this compound arises from its extended π-conjugated system, centered on the anthraquinone core, which acts as the primary chromophore. ikm.org.my The absorption is significantly modified by auxochromes—substituents that alter the energy of the electronic transitions.

In this compound, the electron-donating amino (–NH₂) and hydroxyl (–OH) groups, along with the aryloxy group, act as powerful auxochromes. rsc.org These groups engage in intramolecular charge transfer (CT) with the electron-accepting anthraquinone structure. rsc.org This interaction lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a bathochromic (red) shift of the absorption maximum (λmax) into the visible region of the spectrum. rsc.org This absorption of light in the blue-green portion of the spectrum is what makes the compound appear red. docbrown.info

The precise position of the λmax is sensitive to the solvent environment, a phenomenon known as solvatochromism. a-z.luresearchgate.net In different solvents, changes in polarity can stabilize the ground or excited states differently, leading to shifts in the absorption wavelength. researchgate.net For related aminoanthraquinone dyes, λmax values are typically observed in the 400-560 nm range. rsc.org

Fluorescence Spectroscopy and Quantum Yield Determinations

Many anthraquinone derivatives are fluorescent, emitting light after being promoted to an excited state. Fluorescence spectroscopy measures the wavelength and intensity of this emitted light. Following excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift). ikm.org.myliberty.edu

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. liberty.edu For aminoanthraquinone dyes, the quantum yield is highly dependent on the molecular structure and the solvent. a-z.lursc.org Factors such as intramolecular hydrogen bonding and solvent polarity can introduce efficient non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light, leading to lower quantum yields. a-z.lursc.orgd-nb.info Studies on similar aminoanthraquinone dyes have reported quantum yields that can be quite low. liberty.edumdpi.com The determination of Φf for this compound would involve measuring its fluorescence intensity relative to a well-characterized fluorescent standard under identical conditions. liberty.edu

Transient Absorption Spectroscopy (TAS) of Excited States and Energy Dissipation

Transient Absorption Spectroscopy (TAS) is a powerful technique used to investigate the dynamics of photoexcited states in molecules, providing insight into processes like intersystem crossing, internal conversion, and energy transfer that occur on timescales from femtoseconds to milliseconds.

Solid-State and Polymer Matrix Characterization

The performance of this compound in applications such as nonlinear optics or optical data storage is intrinsically linked to its interaction with the host material, typically a polymer. Characterization techniques that probe the dye's behavior within the solid state are therefore essential.

Rotational Reorientation Dynamics in Polymer Hosts (e.g., Polystyrene)

The mobility of a dye molecule within a polymer matrix is a key factor in applications that rely on the stable orientation of the chromophores. The rotational reorientation dynamics of guest dyes in polymer hosts are often studied using Second Harmonic Generation (SHG) and dielectric relaxation.

Extensive studies on the model system of Disperse Red 1 (DR1) doped in polystyrene (PS) have provided significant insights. uni.lu These studies monitor the rotational motion of the DR1 chromophore over a vast range of timescales (from 10⁻⁶ seconds onwards) and temperatures. uni.lu It has been shown that the rotational reorientation of the DR1 dye is strongly coupled to the α-relaxation (the primary segmental motion) of the polystyrene host matrix at temperatures above the glass transition temperature (Tg). uni.lusigmaaldrich.com Below Tg, the dynamics exhibit an apparent Arrhenius temperature dependence with a high activation energy of 45–50 kcal/mol, indicating that the dye's rotation is significantly constrained by the glassy polymer matrix. uni.lusigmaaldrich.com The average reorientation time constants determined by SHG show good agreement with those from dielectric relaxation measurements, as both techniques probe the rotational motion of the polar DR1 molecules. uni.lu

Rotational Reorientation Dynamics of Disperse Red 1 in Polystyrene
ParameterFindingTechnique(s)Citation
Coupling Above TgRotational reorientation of DR1 is coupled to the α-relaxation of the polystyrene host.SHG, Dielectric Relaxation uni.lusigmaaldrich.com
Behavior Below TgApparent Arrhenius temperature dependence.SHG uni.lusigmaaldrich.com
Activation Energy Below Tg45–50 kcal/mol.SHG uni.lu
Time Scale ProbedFrom 10-6 seconds onwards.SHG uni.lu

Optically Induced Dichroism and Birefringence in Hybrid Polymeric Systems

Azo dyes like Disperse Red can exhibit photo-induced anisotropy when embedded in a polymer matrix and irradiated with polarized light. This phenomenon, which forms the basis for optical data storage and polarization holography, involves creating a temporary or permanent alignment of the dye molecules. researchgate.net The underlying mechanism is the reversible trans-cis photoisomerization of the azobenzene (B91143) group. researchgate.netnih.gov

Irradiation with polarized light selectively excites trans isomers whose transition dipole moments are aligned with the light's polarization. researchgate.net These molecules then isomerize to the cis form. Subsequent thermal or light-induced relaxation back to the trans form occurs in a random orientation. Over time, this cycle depletes the population of trans molecules aligned with the pump polarization, resulting in an anisotropic orientation of the chromophores. This molecular alignment leads to macroscopic optical anisotropy, specifically dichroism (anisotropic absorption) and birefringence (anisotropic refractive index). researchgate.net

Studies on Disperse Red 1 in various hybrid organic-inorganic polymer matrices have shown that the rigidity of the matrix is a critical parameter. researchgate.net More rigid matrices can significantly hinder the molecular motion required for reorientation, leading to a smaller or even negligible induced anisotropy. researchgate.net The ability to write, erase, and rewrite this birefringence is dependent on the dye's mobility within its specific host environment. researchgate.net

Second Harmonic Generation (SHG) Properties and Thermal Stability in Nonlinear Optical Polymers

Polymers containing oriented, high-hyperpolarizability chromophores like Disperse Red derivatives are of great interest for second-order nonlinear optical (NLO) applications, such as electro-optic modulators and frequency doublers. A key requirement for these materials is a non-centrosymmetric alignment of the chromophores, which is typically achieved by applying a strong electric field at an elevated temperature (electric field poling). wikipedia.org

The resulting NLO activity is often quantified by the SHG coefficient, d₃₃. For a thermosetting polyurethane containing Disperse Red 19 (DR19) side groups, electro-optic coefficients (which are related to the SHG coefficient) were measured to be between 5 pm/V and 13 pm/V. wikipedia.org In a separate study, a polyimide functionalized with a Disperse Red derivative exhibited a non-resonant d₃₃ value of 20 pm/V.

The long-term stability of this induced polar order is paramount for device applications. Thermal stability is often linked to the glass transition temperature (Tg) of the polymer, as chromophore reorientation is restricted in the glassy state. Crosslinking the polymer during the poling process has been shown to dramatically improve stability, with poled polyurethane systems showing no significant decay in nonlinearity at room temperature for thousands of hours and enhanced stability at elevated temperatures (90°C). wikipedia.org High-Tg polymers like polyimides also confer excellent orientational stability, with one system showing no significant SHG decay below 218°C and stability for over 500 hours at 150°C.

NLO and Thermal Stability Properties of Disperse Red-Functionalized Polymers
Polymer SystemChromophoreNLO CoefficientThermal StabilityCitation
Thermosetting PolyurethaneDisperse Red 19r₁₃ = 5-13 pm/VStable for >1000 h at room temp; stable at 90°C. wikipedia.org
PolyimideDisperse Red Derivatived₃₃ = 20 pm/VStable up to 218°C; >500 h at 150°C.

Performance Characteristics and Application Specific Research of Disperse Red 92

Dyeing Kinetics and Substrate Affinity

Dyeing Behavior on Polyester (B1180765) and Polyester Blended Fabrics

Disperse Red 92 is primarily used for dyeing polyester fibers. The dyeing process typically involves high temperatures (around 130°C) to facilitate the swelling of polyester fibers, which allows the disperse dye molecules to penetrate the fiber structure. slideshare.net The dye molecules, which are sparingly soluble in water, are held within the fiber by weak van der Waals forces. slideshare.net The adsorption kinetics of disperse dyes on polyester often follow a pseudo-second-order model. researchgate.net

When dyeing polyester/cotton (P/C) blends, challenges arise due to the different dyeing characteristics of the two fibers. Cotton, a cellulosic fiber, has little to no affinity for disperse dyes, which can lead to poor fastness properties on the cotton component of the blend. sapub.org To address this, various one-bath dyeing methods have been explored to simplify the process and improve efficiency compared to the traditional two-bath methods. sapub.orgresearchgate.net These methods often involve the use of specialized reactive disperse dyes or chemical modification of the cotton fibers to improve their dyeability with disperse dyes. researchgate.net

Research has also been conducted on dyeing wool/polyester blends. These blends aim to combine the desirable properties of both fibers. researchgate.net Dyeing these blends typically requires a two-bath process with different dye classes for each fiber type. However, single-bath processes are being developed to save time and cost. researchgate.net

Application in Supercritical Carbon Dioxide Dyeing (SDD) of Polyethylene Terephthalate (PET)

Supercritical carbon dioxide (scCO2) has emerged as a waterless dyeing medium, offering an environmentally friendly alternative to conventional aqueous dyeing. mdpi.comdiva-portal.org In this process, scCO2 acts as a solvent for disperse dyes, allowing them to penetrate and dye polyester fibers effectively. mdpi.comsemanticscholar.orgscirp.org The use of scCO2 can lead to higher dye diffusion rates and eliminates the need for water and drying processes. mdpi.com

Studies have investigated the feasibility of using this compound and other disperse dyes for dyeing various fibers, including wool and polyester, in scCO2. researchgate.net The dyeing process in scCO2 has been shown to yield good color strength (K/S values) and acceptable color fastness. mdpi.comresearchgate.net The efficiency of the SDD process is influenced by parameters such as temperature, pressure, and dyeing time. diva-portal.org For instance, in one study, the dyeing of PET fabric with a disperse azo dye in scCO2 was conducted at 120°C and 3625 psi for 60 minutes. mdpi.com

Role of Fiber Surface Modification in Dye Uptake and Color Strength (e.g., β-Cyclodextrin Grafting)

This grafting can be achieved using a crosslinking agent such as 1,2,3,4-butanetetracarboxylic acid (BTCA) or citric acid. researchgate.netgoogle.com The presence of β-CD on the fiber surface can increase dye uptake and color strength. researchgate.netnih.gov For example, in a study on wool/polyester blends, grafting with β-CD before dyeing with this compound and other disperse dyes resulted in improved color yield. researchgate.net The β-CD molecules are thought to form inclusion complexes with the dye molecules, which can enhance their solubility and facilitate their transfer to the fiber. nih.gov Furthermore, β-CD grafted onto the fabric can act as an anti-migration agent, preventing the dye from moving to the fabric surface during drying or curing. upc.edu

Color Fastness Properties and Durability

The durability of a dyed textile is largely determined by its color fastness, which refers to the resistance of the color to various environmental factors such as light, washing, and heat.

Light Fastness Evaluations (e.g., Xenon Lamp Exposure)

Light fastness is a critical property, especially for textiles intended for applications with high sun exposure, such as automotive fabrics. sci-hub.ru this compound, often in combination with other disperse dyes like C.I. Disperse Red 60 and C.I. Disperse Red 146, has been evaluated for its light fastness. google.comgoogle.com These evaluations are typically conducted using a xenon arc lamp, which simulates the spectrum of natural sunlight. google.comgoogle.comresearchgate.net The light fastness is rated on a scale, often from 1 to 8, with higher numbers indicating better fastness. google.comgoogle.com For instance, a composition containing this compound was tested under a xenon lamp with an irradiation intensity of 4.2W/m² for 130 hours to assess its suitability for automotive interiors. google.comgoogle.com

Washing and Sublimation Fastness Assessment and Improvement Strategies

Washing Fastness: This property measures the resistance of the dye to removal during washing. Poor washing fastness can result from unfixed dye on the fiber surface. researchgate.net A common issue with disperse dyes on polyester is thermomigration, where the dye migrates to the fiber surface during heat treatments like heat setting, leading to reduced wash fastness. researchgate.net Strategies to improve wash fastness include selecting dyes with higher molecular weight and introducing polar groups into the dye structure to increase dye-fiber interaction. researchgate.netaatcc.org

Thermo-migration Phenomena and Factors Influencing Dye Stability

Thermo-migration is the process where disperse dyes, such as this compound, diffuse from within the polyester fiber to its surface during heat treatments. fibre2fashion.com This phenomenon is driven by the increased thermal motion of both the dye molecules and the polymer chains at elevated temperatures, which can disrupt the dye-fiber interactions. sci-hub.rukoreascience.kr The accumulation of dye on the fiber surface can negatively impact the wash and rub fastness of the dyed material. fibre2fashion.com The sublimation fastness, or the tendency of a dye to transition directly from a solid to a gas state under dry heat, is a related concern, as dyes with poor sublimation resistance are more prone to migration. subtransferpaper.com

Dye Concentration: Higher concentrations of dye within the fiber can lead to increased thermo-migration. fibre2fashion.comsubtransferpaper.com As the dyeing depth increases, a larger amount of dye is available to migrate to the surface during subsequent heat treatments. subtransferpaper.com

Heat Treatment: The temperature and duration of heat treatments significantly affect migration. fibre2fashion.comsubtransferpaper.com Higher temperatures provide more energy for the dye molecules to move, accelerating the migration process. subtransferpaper.com

Fiber Characteristics: The physical properties of the fiber, such as denier (fiber thickness), play a role. Thermo-migration tends to be more severe in microdenier fibers due to their larger surface area. koreascience.kr

Chemical Structure of the Dye: The molecular size and structure of the dye influence its mobility. sci-hub.rukoreascience.kr Dyes with larger molecular sizes or those that can form stronger interactions with the polymer are generally more resistant to migration. sci-hub.rukoreascience.kr

Finishing Agents: The presence of finishing agents on the fabric surface can also impact dye migration. fibre2fashion.comp2infohouse.org

Research has shown that while some high-temperature dyes exhibit low thermo-migration, others, despite having good sublimation resistance, can still show high levels of migration. subtransferpaper.com This underscores the complexity of the phenomenon, which involves a redistribution of the dye between the fiber and any surface layers. subtransferpaper.com

Table 1: Factors Influencing Thermo-migration of Disperse Dyes

FactorInfluence on Thermo-migration
Dye Energy Level Higher energy dyes generally have better sublimation fastness, which can correlate with lower migration. p2infohouse.org
Dye Concentration Increased concentration often leads to greater migration. fibre2fashion.comsubtransferpaper.com
Heat Treatment Time & Temperature Longer times and higher temperatures increase migration. fibre2fashion.comsubtransferpaper.com
Finishing Agents Can either promote or hinder migration depending on their chemical nature. fibre2fashion.comp2infohouse.org
Fiber Denier Migration is more pronounced in finer denier fibers. koreascience.kr
Dye Molecular Structure Larger, more complex molecules tend to have lower migration rates. sci-hub.rukoreascience.kr

Advanced Functional Applications and Materials Science

Development as Nonlinear Optical (NLO) Material Components

This compound and similar dye molecules have been investigated for their potential in advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to the intensity of light, a property that is crucial for applications in optical computing, telecommunications, and data storage. nasa.gov

The development of NLO polymers often involves incorporating chromophores (dye molecules) with large dipole moments into a polymer matrix. nasa.gov These chromophores can be either dissolved as guests in a host polymer or chemically attached to the polymer backbone. nasa.gov The earliest guest-host systems often used dyes like Disperse Red #1 dissolved in a polymer matrix such as poly(methyl methacrylate). nasa.gov

To induce second-order NLO properties, the random orientation of the chromophores within the polymer must be overcome. This is typically achieved through a process called electric-field poling. nasa.gov The polymer, containing the dye, is heated to near its glass transition temperature, and a strong electric field is applied. This aligns the dipolar chromophores, and the alignment is then "frozen" in place by cooling the material below its glass transition temperature while the field is still applied. nasa.gov

Research in this area has explored various polymer systems, including polyimides and polyurethanes, functionalized with Disperse Red dyes. tandfonline.comaip.org For instance, a polyimide functionalized with a Disperse Red derivative demonstrated high thermal stability of its NLO properties, which is a critical requirement for practical device applications. tandfonline.com Similarly, a thermosetting polyurethane with Disperse Red 19 side groups showed a stable electro-optic coefficient after being crosslinked during the poling process. aip.org

The goal of this research is to create materials with a high and stable second-order NLO response, good processability, and low optical loss for use in devices like high-speed light modulators and optical switches. tandfonline.com

Formulation in Luminescent Coatings and Other Functional Materials

While specific research on this compound in luminescent coatings is not extensively detailed in the provided context, the broader class of disperse dyes is utilized in various functional materials. Their application extends to inks for digital textile printing, where they are valued for their broad color gamut and durability. mdpi.com The development of self-curable disperse dye nanosphere inks demonstrates an innovative approach to applying these dyes to both hydrophilic and hydrophobic fabrics without the need for additional binders. mdpi.com

The inherent properties of certain disperse dyes, including their ability to absorb and emit light, make them candidates for applications requiring luminescence. For example, azo dye-doped nematic liquid crystals, including those with Disperse Red 1, have been studied for their potential in display technology and optical storage due to their photo-induced reorientation properties. researchgate.net

Use in Resins and Plastics for General Coloring Applications

This compound is utilized for the coloration of various plastics and resins. hermetachem.comchembk.com It can be incorporated into polymers like polypropylene, polyvinyl chloride (PVC), and polyester to impart a vibrant red color to plastic products. hermetachem.comchembk.com Its good heat resistance and chemical stability contribute to the durability and longevity of the color in these applications. chembk.com

The use of this compound in plastics is part of a broader trend of employing disperse dyes for coloring synthetic materials. hermetachem.com The demand for high-performance dyes in the plastics industry is driven by the need for colorants that can withstand processing temperatures and provide long-lasting, stable coloration. github.com The market for this compound is influenced by its demand in various industrial applications, including as a colorant for plastics and rubber. wiseguyreports.com

Environmental Fate, Degradation, and Ecotoxicological Impact of Disperse Red 92

Environmental Occurrence and Distribution

The release of disperse dyes into the environment is a significant concern due to their widespread use in the textile industry for dyeing synthetic fibers like polyester (B1180765). worlddyevariety.com Their low water solubility means they are often present in industrial effluents as fine dispersions, which can lead to extensive environmental contamination.

Beyond industrial effluents, disperse dyes are emerging as common indoor contaminants, primarily through the shedding of fibers from textiles such as clothing and upholstery. duke.edunih.govnih.gov These dye-containing particles accumulate in house dust, creating a potential pathway for human exposure, especially for children. duke.edunih.gov

Recent research has confirmed the widespread presence of various azobenzene (B91143) disperse dyes in indoor dust. A comprehensive study of house dust samples detected twelve targeted azobenzene disperse dyes, with detection frequencies ranging from 11% to 89%. nih.govnih.gov For the five dyes detected in over 50% of the samples, geometric mean concentrations were between 32.4 ng/g and 360 ng/g. nih.gov Notably, some brominated and chlorinated disperse dyes were frequently detected. nih.gov Although this research focused on azobenzene dyes, it highlights the general issue of dye release from consumer textiles into the indoor environment. Given that Disperse Red 92 is used in similar applications, its presence in house dust is conceivable, warranting further investigation.

Interactive Table: Concentrations of Selected Azobenzene Disperse Dyes in House Dust This table presents data for other disperse dyes to illustrate typical concentration ranges found in indoor environments.

Biodegradation and Biotransformation Pathways

The persistence of synthetic dyes in the environment is largely due to their complex aromatic structures, which are resistant to breakdown. rsc.org However, various microorganisms have evolved enzymatic systems capable of degrading these recalcitrant compounds.

Fungi, particularly white-rot and brown-rot fungi, are highly effective in degrading a wide range of dyes due to their non-specific extracellular enzymatic systems. researchgate.netresearchgate.netrroij.com Studies have demonstrated the ability of fungi like Aspergillus niger to biodegrade disperse dyes. In one study, A. niger achieved a maximum biodegradation of 49.77% for Disperse Red 1. ascelibrary.org

Microalgae also play a role in the bioremediation of dye-containing wastewater, employing mechanisms such as biosorption, bioaccumulation, and enzymatic degradation. scione.comscione.com Consortia of microorganisms often exhibit enhanced degradation capabilities. A consortium of the fungus Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK was shown to be highly effective in decolorizing Disperse Red 3B, another anthraquinone (B42736) dye. nih.govrsc.org The co-culture system achieved a decolorization rate of 98.09% and was more efficient at removing nutrients and chemical oxygen demand (COD) than the individual microorganisms alone. nih.gov

The degradation of complex aromatic compounds like synthetic dyes by fungi is primarily mediated by extracellular ligninolytic enzymes. rroij.comnih.gov These include lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.gov These enzymes are non-specific and can oxidize a broad spectrum of substrates, including the chromophores of dyes. nih.govcabidigitallibrary.org

In the degradation of the anthraquinone dye Disperse Red 3B by the Aspergillus and Chlorella consortium, both LiP and MnP were identified as key enzymes, with their activities reaching 86.7 U/L and 122.5 U/L, respectively. rsc.orgnih.gov Similarly, studies on the degradation of Disperse Red S3B by brown-rot fungi like Daedalea dickinsii and Coniophora puteana showed a direct correlation between high degradation rates (up to 80%) and high activities of ligninolytic enzymes, particularly LiP and MnP. researchgate.netcabidigitallibrary.org These findings strongly suggest that these enzymes would be instrumental in the biodegradation of this compound.

Interactive Table: Ligninolytic Enzyme Activity in Disperse Dye Degradation This table shows enzyme activities recorded during the degradation of a similar anthraquinone dye, Disperse Red 3B, by a fungal-algal consortium.

Contrary to the initial search query's premise, this compound is an anthraquinone dye, not an azo dye. worlddyevariety.com Therefore, it does not undergo the characteristic reductive cleavage of an azo bond. The biodegradation of anthraquinone dyes proceeds through different mechanisms, primarily involving the enzymatic cleavage of the stable anthraquinone ring structure.

The degradation process, driven by enzymes like peroxidases, breaks down the complex ring system into smaller, less toxic molecules. rsc.org For example, the degradation of Disperse Red 3B by the Aspergillus and Chlorella consortium was shown to break the colored functional group, resulting in smaller molecular compounds such as diisobutyl phthalate, guaiacol, ammonia, o-xylene, and acetone. rsc.orgresearchgate.net This indicates the complete destruction of the original dye molecule rather than just its transformation into colorless aromatic amines. The ultimate goal of microbial degradation is the complete mineralization of the dye into carbon dioxide and water. rsc.org The manufacturing of this compound involves the condensation of a halogenated 1-amino-4-hydroxyanthraquinone (B1669015) with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide. colorfuldyes.com Its degradation would likely involve the breakdown of this complex structure, potentially releasing intermediates related to these precursors before further mineralization.

Photodegradation Mechanisms and Environmental Stability

The stability of this compound in the environment is significantly influenced by light. Photodegradation, the breakdown of compounds by light, is a key process affecting its persistence.

Under illumination, this compound can undergo photo-oxidation, a process where light initiates a reaction with oxygen. This is a known degradation pathway for azobenzene dyes like Disperse Red 1, a related compound. optica.org In addition to photo-oxidation, trans-cis isomerization is another photochemical process that can occur. optica.org This involves the conversion of the more stable trans isomer of the azo molecule to the cis isomer upon absorbing light, which can alter the dye's properties and susceptibility to further degradation. The photodegradation of Disperse Red 1-type polymers has been shown to be influenced by factors such as wavelength, temperature, and the surrounding atmosphere. optica.org

Advanced Oxidation Processes (AOPs) are effective methods for the decolorization and degradation of disperse dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules. ijcce.ac.ir

One such method is the ZnO/UV/H₂O₂ system. Studies on the degradation of Disperse Red 60, a similar dye, have demonstrated high degradation efficiency using this AOP. Optimal conditions for the degradation of Disperse Red 60 were achieved with specific concentrations of zinc oxide (ZnO) and hydrogen peroxide (H₂O₂) under UV irradiation, resulting in up to 97% degradation. researchgate.net This process not only removes color but also significantly reduces the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the treated water. researchgate.net Other AOPs, such as those involving TiO₂ photocatalysis, have also been investigated for the degradation of disperse azo dyes. asianpubs.orgscholarsresearchlibrary.comnih.gov The efficiency of these processes can be influenced by various parameters including pH, catalyst concentration, and the presence of other substances. scholarsresearchlibrary.comnih.gov

Ecotoxicological Assessment and Biological Impacts

The release of this compound and other azo dyes into aquatic environments raises concerns about their potential toxic effects on living organisms.

Azo dyes, as a class, are known to pose a threat to aquatic ecosystems due to their potential toxicity and persistence. researchgate.net While specific data for this compound is limited, studies on related disperse dyes provide insights into their potential ecotoxicological effects. For instance, research on Disperse Red 1 has shown varying levels of toxicity to different aquatic organisms. researchgate.net Chronic toxicity studies with the microcrustacean Daphnia similis have been conducted to determine the No Observed Effect Concentration (NOEC). researchgate.net Generally, non-ionic disperse dyes are considered to be potentially toxic to aquatic life. scbt.com The available aquatic toxicity data for Azo Disperse Dyes show a wide range of effects on different species in both acute and chronic tests. canada.ca

Toxicity of a Commercial Disperse Red 1 Product to Aquatic Organisms

Organism Test Duration Endpoint Value (mg/L)
Vibrio fischeri (bacteria) 15 min EC₅₀ 38.48
Daphnia similis (microcrustacean) 48 h EC₅₀ 86.05
Saccharomyces cerevisiae (yeast) 30 min EC₅₀ 815
Daphnia similis (microcrustacean) 14 days NOEC 2.5

EC₅₀: The concentration of a substance that causes a 50% effect on the test population. NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed. (Data sourced from a study on a commercial Disperse Red 1 product) researchgate.net

The potential for this compound and its breakdown products to cause cellular damage is a significant area of concern. Aromatic amines, which can be formed from the breakdown of azo dyes, are of particular concern due to their known carcinogenic and mutagenic properties. canada.camst.dk

Studies on the related dye, Disperse Red 1, have demonstrated its cytotoxic and genotoxic effects. In vitro exposure of human lymphocytes and a human hepatoma cell line (HepG2) to Disperse Red 1 resulted in an increased frequency of micronuclei, which is an indicator of chromosomal damage. medchemexpress.comuchile.clnih.gov The mutagenic potential of Disperse Red 1 has also been observed in the Salmonella assay. uchile.cl In vivo studies in mice treated with Disperse Red 1 showed testicular toxicity, an increased frequency of abnormal sperm, and DNA damage in testis cells. uchile.clnih.gov These findings highlight the potential for this class of dyes to induce harmful effects at the cellular and genetic level. researchgate.netresearchgate.net

Derivation and Validation of Predicted No-Effect Concentrations (PNECs) for Aquatic Ecosystems

The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical in an environmental compartment below which adverse effects on the ecosystem are not expected to occur. The derivation of PNECs for this compound in aquatic ecosystems is based on available ecotoxicological data for organisms representing different trophic levels, including fish, aquatic invertebrates, and algae. The process involves applying an assessment factor (AF) to the lowest reliable toxicity value, such as the No-Observed-Effect Concentration (NOEC) from chronic studies or the median Lethal Concentration (LC50) or median Effective Concentration (EC50) from acute studies.

Ecotoxicity Data for this compound

A product safety summary for this compound indicates a low water solubility of 8.1 mg/L and suggests that the substance poses no significant hazard to various aquatic organisms. cloudfront.net More specific aquatic toxicity data for this compound has been reported in the ECHA registration dossier, which provides the following key values from acute toxicity studies:

Fish: A 48-hour LC50 value of 900 mg/L has been determined. europa.eu

Aquatic Invertebrates: For the water flea Daphnia magna, a 48-hour EC50 for immobilization was found to be 8.1 mg/L. europa.eu For the brine shrimp Artemia Salina, the 48-hour LC50 was greater than 87.9842 mg/L. europa.eu

Algae: The 72-hour EC50 for growth rate inhibition in the green alga Desmodesmus subspicatus was 34.1 mg/L, while for Chlorella vulgaris it was greater than 200 mg/L. europa.eu

These findings are summarized in the data table below.

Interactive Data Table: Acute Aquatic Ecotoxicity of this compound
Trophic LevelTest OrganismEndpointDurationValue (mg/L)Reference
FishNot specifiedLC5048 hours900 europa.eu
InvertebrateDaphnia magnaEC5048 hours8.1 europa.eu
InvertebrateArtemia SalinaLC5048 hours>87.9842 europa.eu
AlgaeDesmodesmus subspicatusEC5072 hours34.1 europa.eu
AlgaeChlorella vulgarisEC5072 hours>200 europa.eu

PNEC Derivation for the Aquatic Compartment

The derivation of the PNEC for the aquatic environment (PNECwater) is based on the most sensitive species from the available dataset. In this case, Daphnia magna exhibits the lowest EC50 value of 8.1 mg/L. europa.eu

When deriving a PNEC from acute toxicity data for three trophic levels (fish, invertebrates, and algae), a standard assessment factor of 1000 is typically applied to the lowest LC50 or EC50 value. This approach accounts for the uncertainties associated with extrapolating from short-term laboratory tests to long-term effects in a complex ecosystem.

The calculation for the PNECwater is as follows:

PNECwater = Lowest acute toxicity value (EC50) / Assessment Factor (AF) PNECwater = 8.1 mg/L / 1000 PNECwater = 0.0081 mg/L or 8.1 µg/L

This derived PNEC value represents a conservative threshold intended to be protective of the aquatic ecosystem from potential adverse effects of this compound.

Validation and Context

The molecular weight of this compound is approximately 496.53 g/mol . A screening assessment conducted by the Canadian government for azo disperse dyes established a PNEC of 0.0025 mg/L for a subset of these dyes with a molecular weight of less than 360 g/mol . For dyes with a molecular weight greater than or equal to 360 g/mol , such as this compound, it was suggested that a calculated PNEC would likely exceed their water solubility, indicating a low likelihood of long-term adverse effects at saturation. canada.ca The water solubility of this compound is reported to be 8.1 mg/L, which is significantly higher than the derived PNEC of 0.0081 mg/L. cloudfront.neteuropa.eu This indicates that while the substance has low water solubility, the derived protective concentration is well below this limit.

It is important to note that the derived PNEC is based on acute toxicity data. Should chronic toxicity data, such as No-Observed-Effect Concentrations (NOECs), become available for this compound across the three trophic levels, the assessment factor could be reduced, potentially leading to a revised PNEC value.

Computational Chemistry and Molecular Modeling of Disperse Red 92

Quantum Chemical Calculations of Electronic Structure and Photophysics

Quantum chemical calculations have become indispensable tools for understanding the electronic structure and photophysical properties of dyes like Disperse Red 92. These computational methods provide insights into the relationship between a molecule's structure and its observed properties, such as color and lightfastness.

Density Functional Theory (DFT) Applications for Absorption Spectra Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict the electronic absorption spectra of dye molecules. researchgate.netresearchgate.net By calculating the vertical excitation energies and transition dipole moments, researchers can simulate the UV-visible absorption spectrum of a compound. researchgate.net For azo dyes, including those with structures related to this compound, DFT calculations have been employed to understand how different substituents on the molecular framework influence the absorption wavelength. researchgate.net

Studies on related azo dyes have shown that DFT functionals like B3LYP, in conjunction with basis sets such as 6-31G(d,p), can effectively calculate the electronic structure and predict absorption maxima. researchgate.netunesp.bracs.org For instance, research on Disperse Red 1, a structurally similar azo dye, has demonstrated that TD-DFT is a reliable approach for the quantitative evaluation of photoabsorption energies and intensities. researchgate.net The choice of functional and basis set is crucial, with long-range corrected functionals sometimes providing improved accuracy for charge-transfer excitations, which are common in push-pull systems like many disperse dyes. researchgate.net

The accuracy of these predictions is often validated by comparing the calculated spectra with experimentally measured spectra in various solvents. beilstein-journals.org The polarizable continuum model (PCM) is frequently used in these calculations to account for the effect of the solvent on the electronic transitions. beilstein-journals.org Computational studies have successfully correlated the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps with the observed absorption maxima. researchgate.net

Modeling of Excited State Dynamics and Energy Dissipation Pathways

Understanding the behavior of a dye molecule after it absorbs light is crucial for predicting its photostability. Computational modeling is used to investigate the excited-state dynamics and the various pathways through which the molecule dissipates the absorbed energy. google.com These pathways can include fluorescence, internal conversion, intersystem crossing to a triplet state, and photoisomerization. researchgate.netnih.gov

For azo dyes, a key process is the trans-cis photoisomerization around the -N=N- double bond. aip.orgacs.org Upon photoexcitation, the molecule can transition from the stable trans isomer to the less stable cis isomer. aip.orgacs.org This isomerization is a significant non-radiative decay pathway that can contribute to the dye's photostability by quickly dissipating absorbed energy without causing chemical degradation. researchgate.net

Femtosecond time-resolved absorption spectroscopy, coupled with quantum chemical calculations, has been used to study the photoisomerization of related disperse dyes like Disperse Red 1. nih.gov These studies reveal that after initial excitation to a ππ* state, the molecule rapidly transitions to an nπ* state, which then decays to the ground state. nih.gov The exact pathway, whether through rotation or inversion around the azo bond, can be investigated computationally by mapping the potential energy surfaces of the ground and excited states. nih.gov Calculations for Disperse Red 1 suggest that rotation is the likely pathway for photoisomerization, leading to a conical intersection where the molecule can efficiently return to the ground state. nih.gov The environment, such as the polymer matrix the dye is in, can significantly influence the dynamics of these processes. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the design of new dyes with improved performance characteristics. By systematically modifying the molecular structure and observing the resulting changes in properties, researchers can establish correlations that guide the development of dyes with desired optical properties and fastness.

Correlation of Molecular Structure with Optical and Fastness Properties

The color and fastness properties of disperse dyes are intrinsically linked to their molecular structure. mdpi.com For anthraquinone (B42736) dyes like this compound, the core anthraquinone structure provides the basic chromophore. worlddyevariety.comp2infohouse.org The specific shade and properties are then fine-tuned by the type and position of substituent groups attached to this core. p2infohouse.org

Key structural features that influence properties include:

Electron-donating and withdrawing groups: The introduction of electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electronic distribution within the molecule. mdpi.com This, in turn, affects the energy gap between the HOMO and LUMO, leading to shifts in the absorption maximum (color). researchgate.netmdpi.com

Molecular Size and Polarity: Fastness to sublimation, a critical property for disperse dyes applied to polyester (B1180765), generally increases with the molecular weight and polarity of the dye molecule. aatcc.org Larger molecules and the presence of polar groups like esters and ethers reduce the dye's tendency to sublime out of the fiber at high temperatures. aatcc.org

Heterocyclic Moieties: Incorporating heterocyclic rings into the dye structure can enhance brightness and expand the available color range. p2infohouse.org

The following table summarizes the typical fastness properties of this compound.

PropertyRating
Light Fastness (Xenon)6-7
Washing Fastness4-5
Sublimation Fastness4-5
Rubbing Fastness (Wet)4-5
Rubbing Fastness (Dry)4-5
Data from Hangzhou Epsilon Chemical Co.,Ltd. epsilonpigments.com

Prediction of Environmental Fate Endpoints and Chemical Reactivity

Computational models are increasingly used to predict the environmental fate and reactivity of chemical substances, including dyes. canada.ca For azo disperse dyes, a primary concern is their potential to biodegrade under anaerobic conditions, which can lead to the cleavage of the azo bond and the formation of potentially harmful aromatic amines. canada.ca

Structure-activity relationship models can be used to predict endpoints such as:

Biodegradability: While this compound is not considered readily biodegradable, understanding the factors that influence its degradation is important. cloudfront.net

Bioaccumulation: The potential for a substance to accumulate in living organisms can be predicted based on its physicochemical properties, such as its octanol-water partition coefficient (LogKow). canada.ca For disperse dyes, experimental data suggests a low potential for bioaccumulation in aquatic organisms. canada.ca

Aquatic Toxicity: The toxicity of azo disperse dyes to aquatic life can be highly variable. canada.ca SAR models can help predict the toxicity of dyes and their degradation products, with molecular weight being a significant factor. canada.ca

Chemical Reactivity: Computational methods like DFT can be used to calculate reactivity descriptors, such as Fukui functions, to predict the susceptibility of different parts of the molecule to radical attack. researchgate.net This can provide insights into how the dye might degrade under various environmental conditions.

Simulation of Molecular Interactions and Environmental Behavior

Molecular dynamics (MD) simulations provide a powerful method for studying the interactions between dye molecules and their environment at an atomic level. This is particularly relevant for understanding the dyeing process and the behavior of the dye within a polymer matrix or in an environmental system.

In the context of disperse dyeing, MD simulations can model the distribution of dye molecules between a fluid phase (like supercritical CO2 or water) and polyester fibers. researchgate.net These simulations can elucidate the driving forces for dye uptake, such as hydrogen bonding and other non-covalent interactions between the dye and the polymer chains. researchgate.net For example, simulations have been used to study the impregnation of poly(methyl methacrylate) (PMMA) with dye molecules in supercritical carbon dioxide, revealing that hydrogen bonding between the dye and the polymer's carbonyl groups is a key interaction. researchgate.net

Furthermore, simulations can help understand the aggregation behavior of dye molecules. In some cases, dyes may form dimers or trimers at the surface of the polymer. researchgate.net This aggregation can affect the dyeing process and the final properties of the dyed material.

Regarding environmental behavior, molecular docking studies can be used to simulate the interaction of dye molecules with biological macromolecules like DNA or enzymes. mdpi.com For instance, studies on genotoxic azo dyes have used docking to investigate their binding modes with DNA, identifying interactions like groove binding and intercalation. mdpi.com Similarly, docking studies with enzymes like azoreductases can help predict the biotransformation potential of a dye by evaluating how well it fits into the enzyme's active site. unesp.br These computational approaches are valuable for assessing the potential environmental and biological impact of dyes like this compound.

Dye-Substrate Interaction Modeling in Textile Fibers

The affinity of a disperse dye for a textile fiber, such as polyester, is crucial for the efficiency of the dyeing process and the fastness of the final product. This compound is used for dyeing hydrophobic fibers like polyester, polyamide, and acetate (B1210297). sigmaaldrich.cn The interaction is primarily governed by non-ionic forces, including van der Waals interactions and hydrogen bonding, as the dye is physically entrapped within the amorphous regions of the polymer matrix. fishersci.fichemicalbook.com

Computational modeling provides a framework for quantifying these interactions. Methodologies like Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Surface Analysis (CoMSA) are employed to build models that correlate the molecular structure of a dye with its affinity for a fiber. nih.govwikipedia.orgumweltprobenbank.de These models analyze various molecular descriptors to understand the binding mechanism. For instance, studies on azo and anthraquinone dyes have shown that electrostatic interactions, often more so than steric effects, dominate dye-cellulose binding. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, modeling the movement of the dye molecule relative to the polymer chains of the fiber at an atomic level. fishersci.ca Such simulations can help in screening potential dye candidates by predicting their interaction energy and preferred conformation within the fiber. fishersci.fifishersci.ca Although a specific MD simulation for this compound was not found, studies on similar systems confirm the reliability of these models in predicting dyeing behavior. fishersci.ca The key to improving properties like dyeing uptake lies in tuning the supramolecular interactions between the dye, the medium, and the fiber, which can be effectively studied using these computational tools.

Table 1: Computational Methods for Modeling Dye-Fiber Interactions

Computational Method Principle Key Descriptors Investigated Reference
QSAR (Quantitative Structure-Activity Relationship) Correlates variations in the biological activity (affinity) of a series of compounds with changes in their physicochemical properties. Electronic properties (e.g., HOMO/LUMO energies), lipophilicity (logP), steric parameters, hydrogen bond acceptor/donor strength. nih.govumweltprobenbank.de
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR method that relates the biological activity of molecules to their 3D steric and electrostatic fields. Steric and electrostatic fields surrounding the aligned molecules. nih.gov
CoMSA (Comparative Molecular Surface Analysis) A 3D-QSAR method that uses the molecular surface to map properties, indicating that shape can determine electrostatic potential distribution. Molecular surface properties, electrostatic potential. wikipedia.org
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time, providing insight into the dynamic interactions between dye and fiber. Interaction energies, binding affinity, diffusion coefficients, conformational changes. fishersci.ca
Density Functional Theory (DFT) A quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and energies. Binding energies, charge distribution, frontier molecular orbitals (HOMO/LUMO). thegoodscentscompany.com

Computational Studies of Mechanistic Pathways for Degradation (e.g., Hydroxyl Radical-Initiated)

The environmental fate of dyes like this compound is of significant concern, and understanding their degradation mechanisms is key to developing effective remediation strategies. Advanced Oxidation Processes (AOPs), which generate highly reactive species like the hydroxyl radical (•OH), are one prominent method for dye degradation. nih.govfishersci.cawikipedia.org Computational studies, particularly those using Density Functional Theory (DFT), are vital for elucidating the complex, multi-step degradation pathways at a molecular level.

Table 2: Example of DFT-Calculated Energy Barriers for •OH Radical Attack on an Anthraquinone Dye (Alizarin Red S)

Reaction Channel (Attack Site) Type of Reaction Gibbs Free Energy of Activation (ΔG≠) (kcal/mol) Finding Reference
C5 (α-site) Radical Adduct Formation 8.87 Favorable pathway nih.gov
C1 (α-site) Radical Adduct Formation 9.01 Favorable pathway nih.gov
C6 (β-site) Radical Adduct Formation 10.36 Less favorable than α-site attack nih.gov
H abstraction from -OH Hydrogen Atom Transfer 10.51 Higher energy barrier than addition nih.gov

(Data is for the model compound Alizarin (B75676) Red S as a proxy for a substituted anthraquinone dye)

Analytical Methodologies for Detection, Identification, and Quantification of Disperse Red 92

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to ensure accurate and reliable analysis of Disperse Red 92, as it involves isolating the analyte from interfering substances in complex matrices.

The extraction of disperse dyes like this compound from textile fibers is challenging due to their low water solubility and physical entrapment within the polymer matrix of synthetic fibers. mdpi.comnih.gov The choice of solvent and extraction conditions is paramount for achieving high recovery.

Solvents commonly employed for the extraction of disperse dyes from polyester (B1180765) fibers include chlorobenzene, methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.com Due to the hydrophobic nature of both polyester fibers and disperse dyes, solvents with low polarity are often preferred. mdpi.com High temperatures are typically required to swell the fiber structure and facilitate the release of the dye molecules. mdpi.comnih.gov

A study comparing different solvents found DMF to be a more effective extraction solvent for disperse dyes from polyester fibers than mixtures of acetonitrile/water or methanol/water. nih.gov Another common method involves ultrasonic extraction with methanol. satra.com Research has shown that extraction can be carried out on small fiber samples, as short as 5 mm, with successful subsequent identification. nih.gov

Table 1: Common Solvents and Conditions for Disperse Dye Extraction from Polyester Fibers

SolventTemperature (°C)Extraction TimeReference
Chlorobenzene100 - 1385 - 60 min mdpi.com
Dimethylformamide (DMF)100Not specified mdpi.comnih.gov
Methanol (MeOH)50 (Ultrasonic)30 min satra.comlcms.cz
Acetonitrile (ACN)Not specifiedNot specified mdpi.com

Disperse dyes can enter the environment through industrial wastewater discharge. nih.gov Due to dilution, their concentrations in environmental water samples are often very low, necessitating a pre-concentration step before analysis. researchgate.net Solid-phase extraction (SPE) is the most commonly used technique for the isolation and enrichment of disperse dyes from aqueous matrices. researchgate.netoup.com

SPE works by passing the water sample through a cartridge containing a solid adsorbent material that retains the dye molecules. The dye is then eluted with a small volume of an organic solvent, resulting in a more concentrated sample solution suitable for instrumental analysis. This technique is crucial for reaching the low limits of detection required for environmental monitoring. oup.com Various SPE sorbents can be used, and the selection depends on the specific properties of the target analytes. The development of SPE methods coupled with advanced analytical techniques has enabled the detection and quantification of disperse dyes at nanogram per liter levels in environmental water samples. oup.com

Advanced Chromatographic and Hyphenated Techniques

Following extraction and pre-concentration, advanced analytical instruments are used for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of disperse dyes. satra.comlcms.cznih.gov HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). clu-in.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific detection and quantification.

This method, often referred to as LC-MS/MS, offers excellent sensitivity and selectivity, allowing for the reliable identification and quantification of specific dyes like this compound, even in complex extracts from textiles or environmental samples. satra.comoup.com Multiple reaction monitoring (MRM) mode in LC-MS/MS enhances specificity by monitoring a specific precursor-to-product ion transition for the target analyte, which minimizes matrix interference. satra.com Methods have been developed for the simultaneous screening and quantification of numerous disperse dyes in textiles, with limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. lcms.cz

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is a variation of capillary electrophoresis particularly suited for the separation of neutral, water-insoluble compounds like disperse dyes. mdpi.comnih.govuj.edu.pl In MEEKC, the separation medium is a microemulsion, which consists of nano-sized oil droplets dispersed in an aqueous buffer, stabilized by a surfactant. nih.govresearchgate.net

Analytes are separated based on their partitioning between the aqueous phase and the oil droplets, which act as a pseudo-stationary phase. nih.gov This technique provides an alternative to HPLC for separating complex mixtures of dyes. A study demonstrated the successful separation of nine different disperse dyes extracted from polyester fibers using MEEKC. mdpi.comnih.gov The method's resolution and selectivity were improved by adding isopropanol (B130326) and cyclodextrins to the microemulsion. mdpi.comnih.gov The developed MEEKC method proved effective for differentiating real polyester thread samples based on their dye composition, highlighting its potential in forensic science. mdpi.comnih.gov

Table 2: Optimized Conditions for MEEKC Separation of Disperse Dyes

ParameterOptimized Value
Background ElectrolyteMicroemulsion with 30% (v/v) isopropanol and 40 mM cyclodextrins
Separation Temperature35 °C
Applied Voltage30 kV

Source: mdpi.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. researchgate.netresearchgate.net The DART source works by directing a heated stream of metastable gas (typically helium) at the sample surface. nih.govojp.gov This process desorbs and ionizes the analytes, which are then drawn into the mass spectrometer for analysis. nih.gov

DART-MS is particularly useful for the rapid screening of dyes directly on textile fibers. researchgate.net Disperse dyes are well-suited for this technique because they are physically entrapped within the fiber and can be dislodged by the heated gas stream. nih.gov Studies have shown that DART-MS can successfully identify individual disperse dyes and even components of dye mixtures directly from single polyester threads. nih.govresearchgate.net The method is sensitive and can provide a chemical fingerprint of the dye composition quickly, making it a valuable tool for forensic investigations and quality control screening. researchgate.netnih.gov The optimal gas temperature must be carefully selected to ensure efficient dye desorption without causing significant thermal damage to the fiber. ojp.gov

Non-Chromatographic Identification and Characterization Methods

Beyond chromatographic techniques, a range of analytical methods offer alternative or complementary approaches for the detection, identification, and characterization of this compound. These methods are often noted for their potential for rapid, in-situ, or non-destructive analysis.

Raman Spectroscopy for In-Situ Dye Analysis in Fibers

Raman spectroscopy is a non-destructive technique that provides detailed chemical information, making it a valuable tool for the in-situ analysis of dyes directly on textile fibers, a critical application in forensic science. mdpi.commdpi.com The method involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light, which provides a unique vibrational fingerprint of the molecules present, including both the fiber polymer and the dye. researchgate.net

The successful analysis of disperse dyes on fibers via Raman spectroscopy is influenced by several key factors. The choice of laser excitation wavelength is paramount. Studies have shown that for disperse dyes, blue (488 nm) and green (532 nm) lasers can provide high-quality spectra. researchgate.net In contrast, red lasers (e.g., 633 nm) have sometimes been found to be less effective for this class of dyes. mdpi.com The primary challenge in the Raman analysis of dyed fibers is often intense fluorescence from the dye itself, which can overwhelm the weaker Raman signal. researchgate.net Changing the laser wavelength is one strategy to mitigate this interference. researchgate.net

Electrochemical Sensing and Immunosensor Development for Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of dyes like this compound, which belongs to the anthraquinone (B42736) class of dyes. nih.govmdpi.com These techniques are based on the dye's redox properties, typically the reduction of the anthraquinone group. mdpi.comscite.ai Voltammetric methods, such as square wave voltammetry, can be used to identify anthraquinone-based dyes in microsamples by their characteristic voltammetric profiles. nih.gov The modification of electrodes, for instance with multiwalled carbon nanotubes, has been shown to enhance the electrochemical signal and lower the limit of detection for anthraquinone dyes in water samples. mdpi.com

A highly specific and sensitive approach within this category is the development of electrochemical immunosensors. These devices combine the high selectivity of antibody-antigen interactions with the sensitivity of an electrochemical transducer. unesp.br While a specific immunosensor for this compound has not been detailed in the literature, the development of a label-free impedimetric immunosensor for the closely related azo dye, Disperse Red 1, provides a clear blueprint for such a system. unesp.brresearchgate.net

The principle of this type of immunosensor involves the immobilization of specific antibodies (e.g., anti-Disperse Red 92) onto an electrode surface, such as a glassy carbon electrode (GCE). unesp.br The detection mechanism relies on electrochemical impedance spectroscopy (EIS). When the target dye is present in a sample, it binds to the immobilized antibodies. This binding event alters the electrical properties at the electrode-solution interface, specifically increasing the charge transfer resistance (Rct). This change in resistance can be measured and correlated to the concentration of the dye. unesp.br

The development of a label-free impedimetric immunosensor for Disperse Red 1 demonstrated excellent performance, achieving a low limit of detection and high selectivity, with no significant interference from other azo dyes. unesp.br The performance of this sensor in spiked tap water samples showed satisfactory recovery, indicating its practical applicability. unesp.br This methodology highlights the significant potential for creating similar robust and sensitive immunosensors for the specific detection of this compound in various matrices.

ParameterValueReference
AnalyteDisperse Red 1 unesp.br
TechniqueLabel-Free Impedimetric Immunosensor unesp.br
ElectrodeGlassy Carbon Electrode (GCE) unesp.br
Linear Range8.40 to 100 nM unesp.br
Limit of Detection (LOD)2.52 nM unesp.br
Limit of Quantification (LOQ)8.40 nM unesp.br
Sample Recovery (in Tap Water)98.5% unesp.br

Future Research Directions and Sustainable Development in Disperse Red 92 Chemistry

Development of Eco-Friendly and Sustainable Disperse Red 92 Variants and Production Processes

The traditional synthesis of this compound, an anthraquinone-based dye, has been associated with significant environmental concerns, primarily due to the use of harsh chemicals and the generation of substantial waste. colorfuldyes.com A key focus of future research is the development of greener, more sustainable production methods.

One promising avenue is the optimization of the synthesis process to reduce waste and energy consumption. For instance, modifying the existing two-step process into a one-step operation can simplify production and decrease material loss. colorfuldyes.com Research into solvent recycling within the production process has shown potential for improving the utilization of raw materials and lowering costs, leading to significant economic and environmental benefits. colorfuldyes.com

Furthermore, there is a growing trend towards the development of eco-friendly and high-performance dyes. github.com This includes the creation of "alkali-clearable" disperse dyes, which are designed to be more easily removed from polyester (B1180765) fibers after dyeing, reducing the need for harsh reduction clearing treatments that use chemicals like caustic soda and sodium dithionite. p2infohouse.org The development of dyes that are dispersant-free is another critical area of research, aiming to minimize the pollution caused by these agents during the dyeing of polyester and other synthetic materials. sci-hub.ru

The exploration of novel dyeing media, such as supercritical carbon dioxide (scCO2), presents a significant opportunity for sustainable application. mdpi.com Dyeing in scCO2 can eliminate the need for water, consequently reducing energy consumption and preventing water pollution. mdpi.comresearchgate.net This waterless dyeing method also allows for the collection of residual dyestuff and the recycling of the carbon dioxide, further enhancing its environmental credentials. researchgate.net

Advanced Strategies for Mitigating Environmental Impact from Industrial Production and Application

The environmental impact of this compound extends from its synthesis to its application in the textile industry. A major challenge is the treatment of dye-laden wastewater, which is often characterized by high chemical oxygen demand (COD) and toxicity. researchgate.net

Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of disperse dyes in aqueous solutions. For example, a ZnO/UV/H2O2 based AOP has demonstrated high efficiency in degrading Disperse Red 60, a related compound, achieving up to 97% degradation under optimal conditions. researchgate.net Such treatments can significantly reduce COD and biochemical oxygen demand (BOD), and increase dissolved oxygen levels in the treated water. researchgate.net

In addition to end-of-pipe solutions, there is a growing emphasis on preventative measures. This includes the development of dyeing processes that are inherently less polluting. The use of supercritical carbon dioxide as a dyeing medium, for example, not only eliminates water usage but also avoids the use of dispersing agents, which contribute to wastewater pollution. researchgate.netresearchgate.net

Furthermore, research is being conducted on reusing dyeing bath effluents. By reconstituting the dye bath with fresh water, it's possible to use the same solution for multiple dyeing cycles, thereby reducing water consumption and the volume of wastewater generated. ajol.inforesearchgate.net

Exploration of Novel Advanced Materials and Functional Applications Beyond Traditional Dyeing

While the primary application of this compound is in the dyeing of synthetic fibers like polyester, nylon, and acrylics, its chemical structure and properties lend themselves to a range of other potential uses. colorfuldyes.comsci-hub.ru The vibrant and stable color of this compound makes it a candidate for use as a colorant in plastics and rubber. wiseguyreports.com

The unique properties of disperse dyes are also being explored in the context of advanced materials. For example, research into stimuli-responsive polymers has investigated the incorporation of dyes like Disperse Red 1 (a related compound) to create materials that can sense and react to environmental changes. sci-hub.se This opens up possibilities for applications in sensors and other smart materials.

Moreover, the development of high-performance dyes with enhanced properties like superior lightfastness and wash fastness is expanding their applicability in demanding sectors. github.comopenpr.com For instance, certain disperse dyes are recommended for automotive fabrics due to their high fastness properties. sci-hub.ru The use of disperse dyes in digital printing technologies, such as inkjet printing, is another growing area, driven by the need for high precision and efficiency in modern textile manufacturing. github.comwiseguyreports.com

Interdisciplinary Research on Environmental Monitoring, Remediation Technologies, and Risk Management

The widespread use of azo disperse dyes, including this compound, necessitates a comprehensive approach to environmental monitoring and risk management. nih.gov These dyes can be shed from textiles and accumulate in indoor environments, such as house dust, leading to potential human exposure. nih.gov This highlights the need for further research to quantify dye concentrations in various environmental compartments and to understand the pathways of exposure, particularly for vulnerable populations like children. nih.gov

The development of effective remediation technologies is a critical component of managing the environmental risks associated with disperse dyes. Biological treatment methods, utilizing microorganisms like white-rot fungi, have shown promise in decolorizing textile wastewater. mdpi.com For instance, fungi such as Pleurotus ostreatus have demonstrated the ability to decolorize solutions containing disperse dyes. mdpi.com

A comprehensive risk management framework for disperse dyes should integrate findings from various disciplines. This includes improving analytical methods for detecting and quantifying these dyes in the environment, which is currently hampered by a lack of commercially available reference standards for many compounds. nih.gov It also involves understanding the physical and chemical properties of these dyes, such as their water solubility and octanol-water partition coefficient, to predict their environmental fate and transport. canada.ca

Future research should focus on a holistic approach that encompasses the entire lifecycle of this compound, from sustainable synthesis to end-of-life management, to ensure its continued use is compatible with environmental protection and human health.

Q & A

Q. What advanced characterization techniques complement traditional stability assessments?

  • Methodological Answer : Transmission electron microscopy (TEM) visualizes particle morphology changes during stability tests. Specific absorbance spectroscopy at λmax\lambda_{\text{max}} (e.g., 520 nm for this compound) quantifies dye degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.